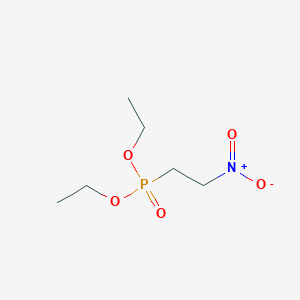![molecular formula C10H10INO3 B14455932 Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester CAS No. 69066-01-9](/img/structure/B14455932.png)
Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester, also known as ethyl 2-(4-iodoanilino)-2-oxoacetate, is a chemical compound with the molecular formula C10H10INO3 and a molecular weight of 319.09577 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an amino group and an ethyl ester moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester typically involves the reaction of 4-iodoaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product . The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The presence of the iodine atom and the ethyl ester group allows it to form stable complexes with proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [(4-bromophenyl)amino]oxo-, ethyl ester: Similar structure but with a bromine atom instead of iodine.
Acetic acid, [(4-chlorophenyl)amino]oxo-, ethyl ester: Contains a chlorine atom instead of iodine.
Acetic acid, [(4-fluorophenyl)amino]oxo-, ethyl ester: Features a fluorine atom in place of iodine.
Uniqueness
The uniqueness of acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and provide unique interactions with biological targets .
Properties
CAS No. |
69066-01-9 |
|---|---|
Molecular Formula |
C10H10INO3 |
Molecular Weight |
319.10 g/mol |
IUPAC Name |
ethyl 2-(4-iodoanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H10INO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
WOECQKNJACLGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)


![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)









